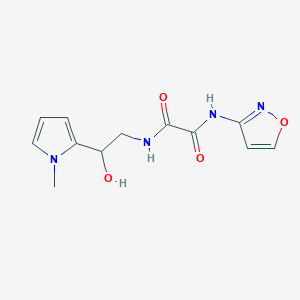

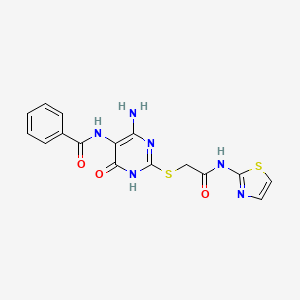

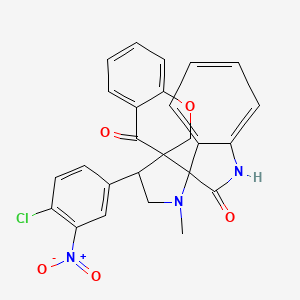

1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Applications De Recherche Scientifique

Synthetic and Analytical Studies

- Synthetic Approaches and Spectral Analysis : Research has been conducted on similar piperazine derivatives, focusing on synthetic routes and spectral analysis. For example, the preparation and vibrational spectral analysis (using FT-IR and FT-Raman spectroscopy) of 1-alkyl-1-methylpiperazine-1,4-diium salts, with a focus on understanding their chemical properties and potential energy distributions, highlights foundational work in synthesizing and analyzing compounds with complex structures (Němečková et al., 2015).

Therapeutic Research and Biological Activities

Antimicrobial and Anti-Proliferative Activities : The development and evaluation of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, including synthesis from piperazine, have demonstrated significant antimicrobial and anti-proliferative activities. This underscores the potential of structurally complex ureas in therapeutic applications, with specific derivatives showing marked antibacterial activities and promising effects against human tumor cell lines (Al-Mutairi et al., 2019).

Inhibition of Soluble Epoxide Hydrolase : A study on 1,3-disubstituted ureas possessing a piperidyl moiety explored their role as inhibitors of human and murine soluble epoxide hydrolase, a target for reducing inflammatory pain. This research identified compounds with significant improvements in pharmacokinetic parameters and demonstrated efficacy in in vivo models, suggesting therapeutic potential in inflammation and pain management (Rose et al., 2010).

Chemical and Material Sciences

- Corrosion Inhibition : The synthesis and evaluation of urea-derived Mannich bases for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic conditions have shown that these compounds can significantly increase corrosion resistance. This application highlights the utility of urea derivatives in materials science and engineering (Jeeva et al., 2015).

Fundamental Chemical Studies

- Conformational and Complexation Studies : Research into heterocyclic ureas' synthesis and conformational behavior, particularly regarding their intramolecular and intermolecular hydrogen bonding capabilities, provides insights into their structural dynamics and potential for forming complex structures. These studies are foundational for understanding the chemical behavior of urea derivatives in various environments (Corbin et al., 2001).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O/c20-16-3-1-14(2-4-16)12-24-19(27)25-13-15-5-9-26(10-6-15)18-17(11-21)22-7-8-23-18/h1-4,7-8,15H,5-6,9-10,12-13H2,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIANUXBDDJPYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2772000.png)

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2772001.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2772003.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2772006.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2772012.png)

![Ethyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772016.png)